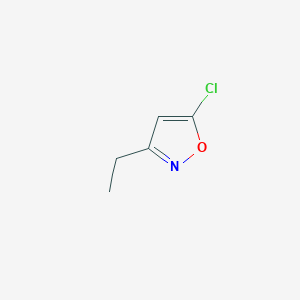

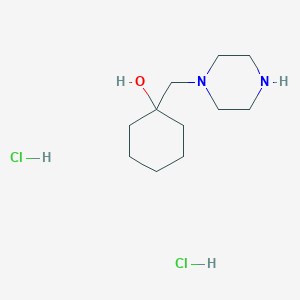

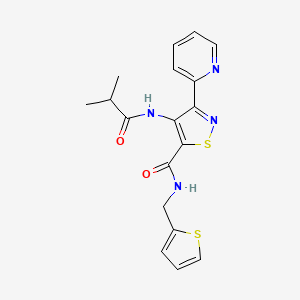

![molecular formula C12H16ClN3O B2568963 1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone CAS No. 861211-42-9](/img/structure/B2568963.png)

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone” is a chemical compound . Unfortunately, there is not much detailed information available about this compound .

Molecular Structure Analysis

The molecular formula of “1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone” is C12H16ClN3O. The molecular weight is 253.73.Physical And Chemical Properties Analysis

The compound “1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone” has a molecular weight of 253.73. Other physical and chemical properties are not available in the search results .Scientific Research Applications

Synthesis and Biological Activity

Antiviral and Antibacterial Applications

- The compound has been used as a starting material in the synthesis of heterocyclic compounds exhibiting antiviral activities against HSV1 and HAV-MBB viruses, as well as cytotoxic effects (Attaby et al., 2006). Additionally, azole-containing piperazine derivatives synthesized from this compound showed significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antitumor Activity

- Piperazine-based tertiary amino alcohols and their dihydrochlorides derived from the compound demonstrated an impact on tumor DNA methylation processes, indicating potential antitumor activities (Hakobyan et al., 2020). Moreover, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have been evaluated for their antitumor efficacy against breast cancer cells, showing promising results (Yurttaş et al., 2014).

Antimicrobial and Fluorescence Studies

- New chalcones containing the piperazine moiety synthesized from this compound were evaluated for antimicrobial activity, showing potential against Gram-positive and Gram-negative bacteria, and even antifungal activity (Tomar et al., 2007). Transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups exhibited strong fluorescence emission and broad-spectrum antimicrobial activity, positioning them as superior antibacterial agents compared to ciprofloxacin (Verma & Singh, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-11-2-3-12(13)14-8-11/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXIXMUWULDDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-{4-[(6-Chloro-3-pyridinyl)methyl]piperazino}-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)

![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)

![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)